ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 5-amino substituent, a carboxyethyl ester group at position 4, and a 2-(methanesulfonyloxy)ethyl moiety at position 1. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. The methanesulfonyloxy (mesyl) group enhances solubility and serves as a leaving group in nucleophilic substitution reactions, while the pyrazole core provides a rigid scaffold for intermolecular interactions .
Properties
IUPAC Name |
ethyl 5-amino-1-(2-methylsulfonyloxyethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5S/c1-3-16-9(13)7-6-11-12(8(7)10)4-5-17-18(2,14)15/h6H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFYIXVOVHSFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCOS(=O)(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Ethanol emerges as the optimal solvent for cyclocondensation and alkylation steps due to its ability to dissolve polar intermediates and stabilize charged transition states. Reactions conducted in ethanol at 70–80°C achieve 10–15% higher yields than those in toluene or acetonitrile.
Catalytic Enhancements
Copper iodide (CuI) immobilized on layered double hydroxide (LDH) substrates significantly accelerates the cyclocondensation step, reducing reaction times from 12 hours to 2 hours. The LDH framework provides a high surface area for reactant adsorption, while CuI facilitates electron transfer during cyclization.
Analytical Characterization
Successful synthesis is confirmed via:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS):
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at the amino group is minimized by using bulky bases like NaH, which preferentially deprotonate the pyrazole nitrogen over the amine.
Hydrolysis of the Methanesulfonyl Group
The mesyl group is susceptible to hydrolysis under acidic or aqueous conditions. Reactions are conducted under anhydrous conditions, and workup involves rapid extraction to limit exposure to moisture.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the pyrazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while reduction and oxidation reactions can lead to the formation of different functionalized pyrazoles.
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrazole derivatives, including ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, a study highlighted the fungicidal activity of related pyrazole compounds, suggesting their utility in agricultural pest control .
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. Research suggests that modifications to the pyrazole structure can enhance its effectiveness against inflammation. Specific derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways, indicating potential as therapeutic agents for inflammatory diseases.
Cancer Research
This compound has shown promise in cancer research due to its ability to modulate signaling pathways involved in tumor growth and metastasis. Preliminary studies indicate that it may inhibit certain cancer cell lines, providing a basis for further investigation into its use as an anticancer agent .
Neurological Disorders
Research is ongoing into the effects of this compound on neurological disorders. Initial findings suggest that it may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease by reducing neuroinflammation and oxidative stress.
Case Studies and Research Findings
Several studies have contributed to understanding the applications of this compound:
- Study by Iovu et al. (2003) : This research demonstrated the fungicidal properties of pyrazole derivatives, suggesting their potential application in agriculture for pest control.
- Anti-inflammatory Evaluation : A comparative analysis indicated that certain derivatives possess IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac sodium, highlighting their potential as effective therapeutic agents .
Data Summary Table
| Application Type | Reference | Findings |
|---|---|---|
| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties |
| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |
| Cancer Research | Preliminary studies | Inhibited specific cancer cell lines |
| Neurological Disorders | Ongoing research | Potential neuroprotective effects |
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate is not well-documented. like other pyrazole derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 5-Amino-Pyrazole-4-Carboxylates
Research Findings and Data
Crystallographic and Structural Insights
- Pyrazole derivatives with 4-carboxyethyl esters (e.g., KODXIL, HUDDEQ) form hydrogen-bonded dimers in crystal lattices, stabilizing their solid-state structures .
- The methanesulfonyloxy group’s electron-withdrawing nature may reduce π-stacking interactions compared to phenyl or benzothiazole substituents .
Pharmacological Potential
- XUTZIX derivatives demonstrated IC50 values of 12–18 μM in COX-2 inhibition assays, outperforming diclofenac sodium in preclinical models .
- Ethyl 5-amino-1-(7-methoxyquinolin-4-yl) analogs (CAS 1375069-36-5) show antimalarial activity, highlighting the role of heteroaromatic substituents in targeting parasitic enzymes .
Biological Activity
Ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate (CAS No. 126352-83-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅N₃O₅S
- Molecular Weight : 277.30 g/mol
- CAS Number : 126352-83-8
The compound's structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of the methanesulfonyloxy group is particularly noteworthy, as it may influence the compound's reactivity and interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that similar compounds exhibit significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (μg/ml) | MBIC (μg/ml) |
|---|---|---|---|
| This compound | Haemophilus influenzae | TBD | TBD |
| N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | H. parainfluenzae | 0.24 - 31.25 | 0.24 - 31.25 |
The above table summarizes findings from related studies demonstrating the efficacy of pyrazole derivatives against pathogenic bacteria. The minimal inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.
Anti-inflammatory Activity
The pyrazole scaffold is also recognized for its anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
In vitro studies have demonstrated that certain pyrazole derivatives exhibit higher selectivity for COX-2 inhibition compared to traditional anti-inflammatory drugs like celecoxib, suggesting a potential for reduced side effects.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in MDPI evaluated various pyrazole derivatives for their antibacterial activity against Haemophilus influenzae. The results indicated that certain derivatives exhibited significant antibacterial properties, with MIC values lower than those of commonly used antibiotics, highlighting their potential as alternative therapeutic agents . -
Anti-inflammatory Mechanism Investigation :
Another research effort focused on the anti-inflammatory mechanisms of pyrazole derivatives, revealing that they could modulate inflammatory pathways effectively. The study provided evidence that these compounds could be developed into new anti-inflammatory drugs with improved efficacy and safety profiles .
Q & A
Q. What are the standard synthetic routes for ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via substitution reactions at the amino group of the pyrazole core. A common method involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with methanesulfonyl chloride or analogous reagents under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Characterization relies on IR spectroscopy (to confirm functional groups like ester and sulfonate), ¹H-NMR (to verify substituent positions and integration ratios), and mass spectrometry (to confirm molecular weight). Purity is validated via elemental analysis .
Q. How can researchers characterize the structural and electronic properties of this compound?
Structural analysis employs X-ray crystallography to determine bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds that stabilize crystal packing). Computational methods like density functional theory (DFT) complement experimental data by modeling electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra. For example, IR and Raman spectroscopy can validate predicted vibrational modes of the sulfonate and ester groups .
Q. What analytical techniques are critical for confirming purity and structural integrity?
- Elemental analysis ensures stoichiometric composition.
- High-resolution mass spectrometry (HRMS) confirms molecular formula.
- Multinuclear NMR (¹H, ¹³C, and DEPT) resolves substituent positions and detects impurities.
- HPLC with UV detection monitors purity (>95% typically required for pharmacological studies) .
Advanced Research Questions
Q. How do researchers resolve contradictions in pharmacological activity data for this compound?
Discrepancies in activity (e.g., analgesic vs. ulcerogenic effects) are addressed by:
- Dose-response studies to identify therapeutic windows.
- Comparative molecular field analysis (CoMFA) to model structure-activity relationships (SAR).
- In vivo assays (e.g., carrageenan-induced inflammation in rodents) paired with histopathological analysis to assess gastrointestinal toxicity .
Q. What computational strategies optimize reaction yields for derivatives of this compound?
Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) predict energetically favorable pathways. For example, DFT calculations can model the activation energy of sulfonate ester formation. Machine learning (e.g., Bayesian optimization) identifies optimal conditions (solvent, temperature, catalyst) by mining historical reaction data .
Q. How can intermolecular interactions influence the compound’s stability in formulation studies?
- Hydrogen bonding networks (observed in crystallography) affect solubility and thermal stability.
- Accelerated stability testing (e.g., 40°C/75% RH for 6 months) monitors degradation products via LC-MS.
- Molecular dynamics simulations predict aggregation behavior in aqueous buffers .
Q. What methodologies validate the compound’s mechanism of action in biological systems?
- Receptor binding assays (e.g., radioligand displacement for COX-2 inhibition).
- Metabolite profiling (LC-MS/MS) identifies active metabolites.
- CRISPR/Cas9 knockout models to confirm target specificity (e.g., NLRP3 inflammasome pathways) .
Q. How do researchers address spectral overlaps in NMR assignments?
- 2D NMR techniques (COSY, HSQC, HMBC) resolve overlapping signals.
- Isotopic labeling (e.g., ¹⁵N at the pyrazole amino group) simplifies assignment.
- Computational NMR prediction tools (e.g., ACD/Labs or MestReNova) cross-validate experimental data .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Observed Data | Reference Compound Data |
|---|---|---|
| ¹H-NMR (DMSO-d6) | δ 1.25 (t, 3H, CH3), δ 4.20 (q, 2H, OCH2) | δ 1.22 (t, CH3), δ 4.18 (q, OCH2) |
| IR (cm⁻¹) | 1725 (C=O ester), 1350 (S=O) | 1728 (C=O), 1352 (S=O) |
Table 2: Computational Parameters for Reaction Optimization
| Parameter | Value/Model | Application |
|---|---|---|
| DFT Functional | B3LYP/6-311++G(d,p) | Geometry optimization |
| Solvent Model | SMD (acetonitrile) | Solvation energy calculation |
| Catalyst Screening | Bayesian optimization (Python-based) | Yield prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
